Cas no 2138182-51-9 (4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl-)

4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl-, is a fluorinated triazole derivative with a reactive sulfonyl fluoride group, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The presence of the sulfonyl fluoride moiety enables selective modifications via sulfur(VI)-fluoride exchange (SuFEx) click chemistry, facilitating efficient covalent bonding with nucleophilic residues. The difluoropropyl and methyl substituents enhance its stability and lipophilicity, improving bioavailability in potential applications. This compound is particularly useful in the development of enzyme inhibitors and bioactive probes due to its electrophilic reactivity and structural versatility. Its synthetic utility is further underscored by its compatibility with late-stage functionalization strategies.
4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl- structure
2138182-51-9 structure
Product Name:4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl-
CAS No:2138182-51-9
MF:C6H8F3N3O2S
MW:243.206830024719
CID:5299958
Update Time:2025-06-07

4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
    • 5-(1,1-Difluoropropyl)-4-methyl-1,2,4-triazole-3-sulfonyl fluoride
    • 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl-
    • Inchi: 1S/C6H8F3N3O2S/c1-3-6(7,8)4-10-11-5(12(4)2)15(9,13)14/h3H2,1-2H3
    • InChI Key: URMGXWYHQFICGM-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C(CC)(F)F)N1C)(=O)(=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 329
  • XLogP3: 0.9
  • Topological Polar Surface Area: 73.2

4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl- Pricemore >>

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Additional information on 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl-

Introduction to CAS No 2138182-51-9: 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1,1-difluoropropyl)-4-methyl-

The compound with CAS No 2138182-51-9, commonly referred to as 4H-1,2,4-Triazole-3-sulfonyl fluoride, specifically the isomer 5-(1,1-difluoropropyl)-4-methyl-, is a fascinating molecule with significant potential in various chemical applications. This compound belongs to the broader class of sulfonyl fluorides, which are known for their reactivity and versatility in organic synthesis. Recent studies have highlighted its unique properties and emerging applications in fields such as material science and pharmaceutical development.

One of the key features of this compound is its molecular structure. The presence of the triazole ring introduces aromatic stability and potential for hydrogen bonding interactions. The sulfonyl fluoride group is highly reactive and can participate in nucleophilic substitutions or act as an electrophilic center in various reactions. Additionally, the substitution pattern at the triazole ring—specifically the 5-position with a difluoropropyl group and the 4-position with a methyl group—confers unique electronic and steric properties to the molecule.

Recent research has focused on understanding the chemical reactivity of this compound. Studies have shown that it exhibits excellent catalytic activity in certain transformations due to its ability to activate substrates through fluorine-mediated interactions. For instance, its role as a catalyst in Friedel-Crafts alkylation reactions has been explored extensively. The fluorinated substituents not only enhance its stability but also enable selective reactivity under mild conditions.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and subsequent fluorination steps. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce reaction times. This approach aligns with the growing trend toward greener and more efficient synthetic methodologies in modern organic chemistry.

The applications of this compound are diverse and expanding rapidly. In materials science, it has been utilized as a precursor for synthesizing advanced polymers with tailored properties such as high thermal stability and mechanical strength. In the pharmaceutical industry, its potential as an intermediate in drug design has been explored due to its ability to form bioisosteric replacements for existing drug molecules.

Moreover, recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions within biological systems. Molecular docking studies have revealed promising binding affinities for certain protein targets, suggesting its potential role in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders.

In conclusion, CAS No 2138182-51-9, or 4H-1,2,4-Triazole-3-sulfonyl fluoride, stands out as a versatile and highly reactive molecule with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions in organic synthesis and materials development.

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